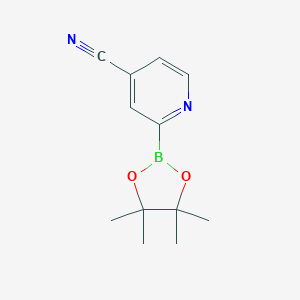

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile is a boronate ester derivative featuring a pinacol-protected boron atom attached to the 2-position of an isonicotinonitrile scaffold. The nitrile group at the 4-position of the pyridine ring confers electron-withdrawing properties, enhancing the boron center's stability and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . This compound is widely used in pharmaceutical and materials science research as a versatile building block for synthesizing biaryl and heteroaryl architectures.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-9(8-14)5-6-15-10/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGLWUDRGKKEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590537 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-18-8 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Selection and Reaction Setup

The starting material, 2-bromoisonicotinonitrile, undergoes borylation with B₂Pin₂ in the presence of a palladium catalyst. Key parameters include:

-

Catalyst : PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is preferred due to its stability and efficiency in facilitating oxidative addition and transmetallation steps.

-

Base : Potassium acetate (KOAc) or lithium tert-butoxide (t-BuOLi) neutralizes HX byproducts, with KOAc offering superior solubility in polar aprotic solvents.

-

Solvent : 1,4-Dioxane or dimethylformamide (DMF) ensures optimal catalyst activity and substrate dissolution.

Representative Procedure

A mixture of 2-bromoisonicotinonitrile (1.0 equiv), B₂Pin₂ (1.1 equiv), KOAc (3.0 equiv), and PdCl₂(dppf) (0.1 equiv) in degassed dioxane is heated at 100°C under nitrogen for 12–16 hours. Purification via flash chromatography (ethyl acetate/hexanes gradient) yields the product in 72–81% isolated yield.

Optimization of Reaction Conditions

Microwave irradiation significantly reduces reaction times. For example, heating at 140°C for 20 minutes under microwave conditions achieves comparable yields (78–82%) to conventional heating. Solvent systems such as dioxane/DMF (10:1 v/v) enhance reaction homogeneity, particularly for electron-deficient aryl bromides.

Alternative Synthetic Strategies

Direct Boronic Acid Coupling

While less common, 2-isonicotinonitrileboronic acid may be esterified with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. This method, however, suffers from lower yields (50–60%) due to boronic acid instability.

Transmetallation from Grignard Reagents

Grignard reagents (e.g., 2-cyanopyridylmagnesium bromide) react with trimethyl borate followed by pinacol exchange. This route is limited by the sensitivity of nitrile groups to strongly basic conditions.

Critical Analysis of Byproduct Formation and Mitigation

Homocoupling Side Reactions

Homocoupling of aryl halides, catalyzed by residual Pd(0), is suppressed by rigorous degassing and maintaining a nitrogen atmosphere. Adding catalytic amounts of triphenylphosphine (PPh₃) further stabilizes the palladium species.

Deborylation Under Basic Conditions

Prolonged exposure to strong bases (e.g., t-BuOLi) at elevated temperatures may cleave the boronate ester. Substituting KOAc and limiting reaction times to ≤16 hours mitigates this issue.

Comparative Performance of Catalytic Systems

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| PdCl₂(dppf) | KOAc | Dioxane | 100 | 12 | 81 |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 2.5 | 72 |

| Pd(OAc)₂/XPhos | t-BuOLi | DMF | 120 | 6 | 68 |

Microwave-assisted reactions achieve 80% yield in 0.5 hours, underscoring the efficiency of modern heating techniques.

Scalability and Industrial Considerations

Kilogram-scale synthesis requires:

-

Continuous Flow Systems : To manage exothermicity and improve heat transfer.

-

Solvent Recycling : Dioxane recovery via distillation reduces costs and environmental impact.

-

Pd Recovery : Adsorption on activated carbon or resin-based scavengers reclaims >90% of palladium.

Analytical Characterization

Key spectroscopic data for this compound:

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a suitable catalyst or reducing agents like lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

Oxidation: Boronic acids or borates.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It is particularly useful in:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative facilitating the formation of carbon-carbon bonds between aryl and vinyl groups. This application is critical for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

- Nucleophilic Substitutions : The dioxaborolane group can be employed in nucleophilic substitution reactions to introduce various functional groups into organic frameworks.

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise in:

- Anticancer Agents : Preliminary studies suggest that derivatives of isonicotinonitrile exhibit cytotoxicity against various cancer cell lines. The incorporation of the dioxaborolane moiety may enhance the bioavailability and efficacy of these compounds.

- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Material Science

The compound's unique properties make it suitable for applications in material science:

- Polymer Chemistry : It can be utilized as a monomer or cross-linking agent in the production of boron-containing polymers with enhanced thermal and mechanical properties.

- Sensors : The boron atom within the structure can interact with various analytes, making it useful in developing chemical sensors for detecting specific ions or molecules.

Case Study 1: Synthesis of Aryl Boronates

In a study published by Ambeed, researchers demonstrated the synthesis of aryl boronates using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile as a key reagent. The reaction conditions were optimized to achieve high yields (up to 94%) under mild conditions using triphenylphosphine and carbon tetrabromide as catalysts.

Case Study 2: Anticancer Activity Assessment

A recent investigation explored the anticancer properties of isonicotinonitrile derivatives. The study found that compounds containing the dioxaborolane group exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7), suggesting that this compound could lead to novel therapeutic agents against cancer .

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile involves its ability to participate in cross-coupling reactions, where the boronic ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst. This reaction forms a new carbon-carbon bond, which is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, highlighting differences in substituent positions and functional groups:

Key Observations :

- Positional Isomerism : Compounds like 3- and 2-benzonitrile derivatives () exhibit near-identical molecular weights but differ in boronate ester placement, affecting steric and electronic profiles.

- Heterocyclic vs. Benzene Backbone: Pyridine-based analogs (e.g., nicotinonitrile derivatives ) introduce nitrogen into the aromatic system, altering electronic properties compared to benzene analogs.

- Functional Group Variation: Replacement of nitrile with amide () or addition of amino groups () modifies solubility and reactivity.

Reactivity in Cross-Coupling Reactions

Boronate esters are pivotal in Suzuki-Miyaura couplings. The target compound's nitrile group stabilizes the boron center via electron withdrawal, enabling efficient coupling under mild conditions. Comparatively:

- Electron-Withdrawing vs. Electron-Donating Groups: Nitrile-substituted analogs (e.g., benzonitriles ) exhibit faster coupling kinetics than amino-substituted derivatives () due to reduced electron density at boron. Amide-containing analogs () may require harsher conditions (e.g., higher Pd catalyst loading) due to electron donation from the amide group.

- Steric Effects: Bulky substituents (e.g., 2-phenylacetonitrile in ) reduce coupling efficiency due to steric hindrance, whereas the compact isonicotinonitrile scaffold minimizes this issue.

Physical and Stability Properties

- Melting Points: The target compound is expected to have a melting point >150°C, consistent with nitrile-substituted analogs (e.g., 170–173°C for related phthalimide derivatives ). Amino-substituted derivatives () generally exhibit lower melting points due to reduced dipole interactions.

- Stability: Nitrile groups enhance hydrolytic stability compared to amino or amide analogs, which are prone to oxidation or hydrolysis . Storage conditions for nitrile-containing boronate esters typically require refrigeration (0–6°C) to prevent decomposition .

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dioxaborolane moiety and an isonicotinonitrile group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula for this compound is . Its structure includes:

- Dioxaborolane Ring : A five-membered ring containing boron and oxygen.

- Isonicotinonitrile : A pyridine derivative with a cyano group.

Biological Activity Overview

Research indicates that compounds containing boron have unique interactions with biological systems. The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the isonicotinonitrile moiety may enhance its interaction with microbial targets.

- Anticancer Potential : Some studies have indicated that boron-containing compounds can induce apoptosis in cancer cells. The specific mechanisms by which this compound exerts anticancer effects need further elucidation.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to therapeutic applications in metabolic disorders.

The proposed mechanisms by which this compound exerts its biological activity include:

- Interaction with Biological Molecules : The boron atom may facilitate interactions with nucleophilic sites in proteins and nucleic acids.

- Modulation of Signaling Pathways : The compound might influence signaling pathways involved in cell growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile?

- Methodology : The compound is typically synthesized via Miyaura borylation, where a halogenated precursor (e.g., 2-bromoisonicotinonitrile) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO or dioxane at 80–100°C . Post-reaction, purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to remove unreacted boronates. Monitoring via TLC and LC-MS ensures reaction completion.

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : The boronic ester moiety enables participation in Suzuki-Miyaura cross-couplings to form biaryl structures. For example, coupling with aryl halides (e.g., bromobenzene) under Pd catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) yields nitrile-functionalized biaryls for pharmaceutical intermediates . The nitrile group can be further modified via hydrolysis to carboxylic acids or reduction to amines, expanding its utility in multi-step syntheses .

Q. How should this compound be stored and handled to ensure stability?

- Methodology : Store at –20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the boronic ester. Prior to use, equilibrate to room temperature in a desiccator. Handling requires gloves, lab coats, and fume hoods due to moisture sensitivity. For reactions, use rigorously dried solvents (e.g., molecular sieves) to avoid decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this compound?

- Methodology : Key factors include:

- Catalyst selection : PdCl₂(dtbpf) or Pd(OAc)₂ with SPhos ligand enhances efficiency for electron-deficient aryl partners .

- Solvent/base systems : DME/H₂O with K₂CO₃ is standard, but DMF with CsF improves solubility for sterically hindered substrates.

- Temperature control : Microwave-assisted synthesis (120°C, 30 min) increases yields for sluggish reactions .

- Monitor by HPLC to detect side products (e.g., protodeboronation) and adjust stoichiometry (1.2–1.5 eq boronic ester) .

Q. What challenges arise in characterizing this compound via NMR, and how can they be addressed?

- Methodology : The boron atom induces quadrupolar relaxation, broadening signals for adjacent carbons (e.g., C2 in the dioxaborolane ring). Strategies include:

- ¹H-¹¹B HMBC : To correlate boron with proximal protons.

- Low-temperature ¹³C NMR : Reduces signal broadening; operate at –40°C in CDCl₃.

- Complementary techniques : High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR validates nitrile stretching (~2220 cm⁻¹) .

Q. How does the nitrile group influence reactivity in cross-coupling or subsequent transformations?

- Methodology : The electron-withdrawing nitrile enhances electrophilicity of the boronic ester, accelerating transmetalation in Suzuki reactions. However, under strongly basic conditions (pH >10), the nitrile may hydrolyze to an amide. Mitigate this by:

- Using mild bases (K₃PO₄ instead of NaOH).

- Conducting reactions at lower temperatures (<80°C).

- Post-functionalization via Pd-catalyzed cyanation is possible but requires careful optimization to avoid over-reduction .

Q. Can this compound participate in tandem or sequential reactions with other boronic esters?

- Methodology : Yes. For example:

- Tandem Suzuki/Heck : Couple with 2-bromostyrene to form a biaryl, followed by Heck coupling with acrylates.

- Sequential borylation : Use Ir-catalyzed C–H borylation to install a second boronate group, enabling dual cross-couplings for dendritic architectures.

- Ensure orthogonal protection (e.g., MIDA boronates) for stepwise reactions .

Q. What alternative reaction pathways are viable beyond Suzuki-Miyaura couplings?

- Methodology :

- Chan-Lam coupling : React with amines (e.g., aniline) under Cu(OAc)₂ catalysis in CH₂Cl₂/MeOH to form aryl amines.

- Deborylation : Treat with HF·pyridine to remove the boronate, yielding isonicotinonitrile for further functionalization.

- Photocatalytic reactions : Use Ru(bpy)₃²⁺ under blue light to generate aryl radicals for C–H alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.